molecular formula C31H48O2 B12781933 2,2'-Methylenebis(4-methyl-6-tert-octylphenol) CAS No. 14020-52-1

2,2'-Methylenebis(4-methyl-6-tert-octylphenol)

Cat. No.: B12781933
CAS No.: 14020-52-1
M. Wt: 452.7 g/mol
InChI Key: LLLUKUXKUSKFLO-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(4-methyl-6-tert-octylphenol) is a synthetic phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes, making it valuable in industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(4-methyl-6-tert-octylphenol) typically involves the condensation of 4-methyl-6-tert-octylphenol with formaldehyde under acidic or basic conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the methylene bridge between the phenolic rings.

Industrial Production Methods

In industrial settings, the production of 2,2’-Methylenebis(4-methyl-6-tert-octylphenol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(4-methyl-6-tert-octylphenol) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism by which 2,2’-Methylenebis(4-methyl-6-tert-octylphenol) exerts its effects is through the inhibition of oxidative processes. The phenolic groups in the compound donate hydrogen atoms to free radicals, neutralizing them and preventing the initiation of oxidative chain reactions . This antioxidant activity is crucial in protecting materials from oxidative degradation.

Comparison with Similar Compounds

Properties

CAS No.

14020-52-1

Molecular Formula

C31H48O2

Molecular Weight

452.7 g/mol

IUPAC Name

2-[[2-hydroxy-5-methyl-3-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-methyl-6-(2,4,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C31H48O2/c1-20-13-22(26(32)24(15-20)30(9,10)18-28(3,4)5)17-23-14-21(2)16-25(27(23)33)31(11,12)19-29(6,7)8/h13-16,32-33H,17-19H2,1-12H3

InChI Key

LLLUKUXKUSKFLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)CC(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)CC(C)(C)C)O

Origin of Product

United States

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